![molecular formula C14H15NO3 B1531150 Tert-butyl 4-formyl-1H-indole-1-carboxylate CAS No. 460096-34-8](/img/structure/B1531150.png)
Tert-butyl 4-formyl-1H-indole-1-carboxylate
Overview
Description
Tert-butyl 4-formyl-1H-indole-1-carboxylate is a chemical compound with the molecular formula C14H15NO3 . It has a molecular weight of 245.28 g/mol . This compound is typically stored in a refrigerated environment .
Synthesis Analysis
The synthesis of tert-butyl 4-formyl-1H-indole-1-carboxylate can be achieved starting from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives a compound which is then converted to an N-Boc derivative . The aldehyde group of this derivative is reduced with NaBH4 in methanol to obtain an alcohol . The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get the final compound .Molecular Structure Analysis
The InChI code for Tert-butyl 4-formyl-1H-indole-1-carboxylate is 1S/C14H15NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-9H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl 4-formyl-1H-indole-1-carboxylate are not mentioned in the search results, the compound is known to be a significant scaffold in the synthesis of biologically active natural products .Physical And Chemical Properties Analysis
Tert-butyl 4-formyl-1H-indole-1-carboxylate has a molecular weight of 245.27 g/mol . The compound is typically stored in a refrigerated environment .Scientific Research Applications
Pharmaceutical Intermediate
Tert-butyl 4-formyl-1H-indole-1-carboxylate is used as an intermediate in pharmaceutical synthesis. It can be utilized to prepare selective and potent small molecule inhibitors, such as those targeting the B factor, which may be involved in various biological processes .
Cancer Treatment Research
Indole derivatives, which include compounds like tert-butyl 4-formyl-1H-indole-1-carboxylate, have been studied for their potential in treating cancer cells. Their properties have attracted attention for their use in developing treatments for different types of cancer .
Antimicrobial Applications
Research has indicated that indole derivatives can be effective against microbes. This suggests that tert-butyl 4-formyl-1H-indole-1-carboxylate could have applications in creating antimicrobial agents .
Treatment of Disorders
Indole derivatives are also being explored for their potential to treat various disorders within the human body, indicating that tert-butyl 4-formyl-1H-indole-1-carboxylate may have therapeutic applications in this area .
Biologically Active Compound Synthesis
This compound serves as a key intermediate in synthesizing biologically active compounds, which can include a range of potential applications from medicinal chemistry to biological research .
Plant Hormone Research
Indole derivatives are related to plant hormones such as indole-3-acetic acid. This connection suggests that tert-butyl 4-formyl-1H-indole-1-carboxylate could be used in research related to plant growth and development .
Mechanism of Action
Target of Action
Tert-butyl 4-formyl-1H-indole-1-carboxylate is a pharmaceutical intermediate compound It is known that indole derivatives, such as tert-butyl 4-formyl-1h-indole-1-carboxylate, play a significant role in cell biology . They are used for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes . These interactions can result in the inhibition or activation of certain biochemical pathways, leading to therapeutic effects .
Biochemical Pathways
Tert-butyl 4-formyl-1H-indole-1-carboxylate, like other indole derivatives, is likely to affect multiple biochemical pathways. Indole derivatives have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities
Result of Action
Given the biological activities associated with indole derivatives, it can be inferred that the compound may have potential therapeutic effects in treating various disorders, including cancer and microbial infections .
Action Environment
For instance, Tert-butyl 4-formyl-1H-indole-1-carboxylate is recommended to be stored in an inert atmosphere at 2-8°C , indicating that temperature and atmospheric conditions could affect its stability.
properties
IUPAC Name |
tert-butyl 4-formylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNVMURXKFVIHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677966 | |
Record name | tert-Butyl 4-formyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
460096-34-8 | |
Record name | tert-Butyl 4-formyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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